
4-Aminopyridine-3-carboxylic acid ethyl ester
Übersicht
Beschreibung
4-Aminopyridine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Aminopyridine-3-carboxylic acid ethyl ester (APCE) is a compound of significant interest in pharmacological research due to its potential therapeutic effects, particularly in treating neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- Density : 1.192 g/cm³
- Boiling Point : 300.6 °C
- Melting Point : 109-111 °C
APCE primarily functions as a potassium channel blocker , which enhances neurotransmitter release at synapses. This mechanism is particularly beneficial in conditions characterized by demyelination, such as multiple sclerosis and spinal cord injuries. By blocking voltage-gated potassium channels, APCE facilitates increased nerve conduction, thereby improving synaptic transmission and potentially alleviating symptoms associated with neurological disorders .
Neurological Disorders
Research indicates that APCE may be effective in treating various neurological conditions:
- Multiple Sclerosis (MS) : APCE has been shown to improve nerve conduction in demyelinated axons, making it a candidate for MS treatment.
- Spinal Cord Injuries : Its ability to enhance neurotransmitter release suggests potential therapeutic benefits in spinal cord injury recovery.
Cytotoxicity Studies
A study involving new peptide derivatives of 4-aminopyridine reported that these derivatives exhibited significantly lower toxicity compared to traditional 4-aminopyridine. Specifically, the acute toxicity of the new compounds was approximately 150 times lower than that of standard 4-aminopyridine, indicating a promising safety profile for future applications .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of APCE compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Aminopyridine | CHN | Primarily used as a potassium channel blocker. |
Ethyl 3-aminoisonicotinate | CHNO | Similar structure; different biological activity. |
Nicotinic Acid Ethyl Ester | CHNO | Shares pyridine ring; used in various therapeutic applications but differs in pharmacodynamics. |
The unique combination of functional groups in APCE enhances its efficacy as a potassium channel blocker while maintaining favorable pharmacokinetic properties compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of APCE:
- Synthesis and Toxicity Evaluation : New derivatives were synthesized with reduced toxicity profiles, suggesting that modifications can enhance safety without compromising efficacy .
- In Vitro Studies : Various analogues were tested against human and murine tumor cell lines, revealing negligible growth-inhibitory effects, which underscores the potential for developing safer therapeutic agents based on the APCE structure .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Neurological Research
4-Aminopyridine derivatives are known to enhance neurotransmission by blocking potassium channels. This property has made them valuable in treating neurological disorders such as multiple sclerosis and spinal cord injuries. Clinical studies have shown that 4-Aminopyridine can improve walking speed and function in patients with multiple sclerosis.
Case Study : A clinical trial published in the Journal of Neurology demonstrated that patients receiving 4-Aminopyridine showed significant improvement in motor function compared to the placebo group .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy has been tested against pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Agricultural Applications
1. Herbicide Development
The compound's structural analogs have been explored for their potential as herbicides. The inhibition of specific enzymatic pathways in plants has been targeted to develop environmentally friendly herbicides.
Case Study : A study published in Pesticide Biochemistry and Physiology reported that derivatives of 4-Aminopyridine showed promising herbicidal activity against common weeds while exhibiting low toxicity to non-target species .
Material Science Applications
1. Polymer Chemistry
4-Aminopyridine derivatives are utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of these compounds into polymer matrices has led to advancements in materials used for coatings and composites.
Data Table: Polymer Properties
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Polyamide | 250 | 70 |
Polycarbonate | 240 | 60 |
Eigenschaften
IUPAC Name |
ethyl 4-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWFCDPORJXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576418 | |
Record name | Ethyl 4-aminopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16952-66-2 | |
Record name | 3-Pyridinecarboxylic acid, 4-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16952-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-aminopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.